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LACTALBUMIN

Cat. No.: B1174986
CAS No.: 12585-12-5
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Description

Lactalbumin, specifically Alpha-Lactalbumin (α-Lactalbumin), is a principal whey protein found in milk with a molecular weight of approximately 14.2 kDa . It is a calcium-binding metalloprotein that plays a crucial regulatory role in the lactose synthase complex, where it modulates the enzyme galactosyltransferase to enable the biosynthesis of lactose . This protein is of significant research interest due to its high nutritional value, characterized by a rich profile of essential amino acids including tryptophan, cysteine, lysine, and branched-chain amino acids (BCAAs) . Its applications in life science research are diverse. In the field of infant nutrition, its amino acid profile is studied to improve the formulation of infant formula, aiming to better mimic human breast milk . In oncology research, a folding variant of human alpha-lactalbumin, when complexed with oleic acid, forms a complex known as HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells), which has demonstrated the ability to induce apoptosis in tumor cell lines . Furthermore, its physical characteristics, including high water solubility across a wide pH range and heat stability, make it a versatile component for in vitro assays and biochemical studies . The protein is supplied in a highly purified form and is intended for research purposes only. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

12585-12-5

Molecular Formula

Cl2O8Sr

Origin of Product

United States

Molecular Biology and Biosynthesis of Alpha Lactalbumin

Alpha-Lactalbumin Gene Organization and Genomic Context

The alpha-lactalbumin gene (LALBA) is responsible for encoding this vital milk protein. Studies in various mammalian species, including humans, rats, cattle, goats, and guinea pigs, have revealed a conserved gene structure. The transcription unit typically consists of four exons, varying in length. For instance, in goats, the exons range from 75 to 329 nucleotides. The LALBA gene in goats is located on the fifth chromosome. researchgate.nettubitak.gov.tr In humans, the LALBA gene is located on chromosome 12, specifically at band 12q13.11. wikipedia.org The organization and sequence of the exons are highly conserved across species, while the introns show considerable divergence. sinobiological.comnih.govnih.gov The human gene, for example, contains three introns, with the first intron featuring an Alu repetitive sequence absent in the rat gene. sinobiological.comnih.gov The bovine alpha-lactalbumin gene has a sequence length of 3090 bp. psu.edu

Transcriptional Regulation Mechanisms of Alpha-Lactalbumin Gene Expression

The expression of the alpha-lactalbumin gene is tightly regulated, particularly in the lactating mammary gland. This regulation involves various hormonal signals and cis-acting transcriptional elements. A highly conserved consensus sequence, often referred to as the "milk box," has been identified in the 5' flanking regions of alpha-lactalbumin and casein genes. sinobiological.comnih.govnih.gov This sequence, located between approximately -140 and -110 nucleotides upstream of the transcriptional start point, is suggested to play a role in hormone-mediated transcriptional control and mammary-gland specific expression. sinobiological.comnih.govnih.gov

Hormones, such as prolactin, are known to upregulate alpha-lactalbumin expression. wikipedia.org Glucocorticoids also influence LALBA synthesis, with studies suggesting a biphasic regulation. escholarship.org High doses of a synthetic glucocorticoid (dexamethasone) have been shown to transiently suppress LALBA gene expression in lactating dairy cows. escholarship.org Research using transgenic mice has indicated that important cis-acting transcriptional elements are located within the -477/-220 region of the bovine alpha-lactalbumin transgene's 5' flanking sequence. nih.gov Promoter regions of the alpha-lactalbumin gene are being explored for their potential in targeted gene expression, including in breast cancer gene therapy. researchgate.net

Epigenetic Modulations Affecting Alpha-Lactalbumin Gene Transcription

Epigenetic mechanisms, which involve heritable and reversible modifications to gene activity without altering the DNA sequence, also play a role in regulating alpha-lactalbumin gene transcription. heraldopenaccess.us Studies on mammary gland development and differentiation in mice have shown that the alpha-lactalbumin gene already exhibits an open chromatin organization in the mature virgin gland, in contrast to other milk protein genes like casein. plos.org This suggests a preparedness for expression upon appropriate hormonal signals. Histone modifications, such as H3K4me2 enrichment, are also associated with milk protein gene expression in lactating mammary glands. plos.org While the direct epigenetic modulation of LALBA transcription is an area of ongoing research, epigenetic mechanisms in general, including DNA methylation and histone modifications, are known to influence gene expression in the mammary gland and are affected by various factors, including environmental influences. heraldopenaccess.usnih.govfrontiersin.orgmdpi.com

Genetic Polymorphisms and Their Impact on Alpha-Lactalbumin Expression

Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs) within the alpha-lactalbumin gene, can influence its expression and consequently affect milk yield and composition. psu.eduekb.egmdpi.comgeneticsmr.org Studies in various dairy species, including cattle, sheep, and goats, have identified SNPs in the LALBA gene. psu.eduekb.egmdpi.com For instance, in Holstein cattle, different alleles of the alpha-lactalbumin gene have been associated with variations in milk yield, protein yield, and fat yield, as well as protein and fat percentages. ekb.eg Some SNPs in the 5'-flanking region of the alpha-lactalbumin gene have been linked to differences in gene expression and milk traits. mdpi.com While some SNPs in the coding region may lead to amino acid substitutions, others can be silent mutations. psu.edumdpi.com Research continues to explore the association between specific LALBA polymorphisms and lactation performance traits in different breeds and species. tubitak.gov.trmdpi.comgeneticsmr.orgjafs.com.pl

Post-Translational Processing of Alpha-Lactalbumin Precursors

Alpha-lactalbumin is synthesized as a precursor protein that undergoes post-translational modifications to become the mature, functional protein. These processes include signal peptide cleavage and proper protein folding, including the formation of disulfide bonds.

Signal Peptide Cleavage and Protein Folding Pathways of Alpha-Lactalbumin

As a secretory protein, alpha-lactalbumin is synthesized with an amino-terminal signal peptide that directs it to the endoplasmic reticulum for translocation. This signal peptide is subsequently cleaved by a signal peptidase to yield the mature protein. nih.govresearchgate.net Studies using cell-free systems have shown that in the presence of membranes, a processed form of alpha-lactalbumin is synthesized that lacks the signal peptide and has an amino-terminal sequence identical to the mature protein. nih.gov This processing and segregation within microsomal vesicles occur during translation. nih.gov

The folding of alpha-lactalbumin is a complex process influenced by its amino acid sequence and the cellular environment. Alpha-lactalbumin is a small, globular protein with two structural domains: an alpha-helical domain and a beta-sheet domain. nih.gov The folding pathway involves the attainment of secondary and tertiary structures. nih.govnih.gov Calcium binding significantly influences the folding process, stabilizing the beta-sheet domain and reducing the complexity of folding intermediates. researchgate.netuab.cat In the absence of calcium, a molten globule-like state can be formed. researchgate.netresearchgate.netnih.gov

Disulfide Bond Formation and Structural Stabilization in Alpha-Lactalbumin

Alpha-lactalbumin contains eight cysteine residues that form four disulfide bonds. These disulfide bonds are crucial for the formation of the native fold and contribute significantly to the protein's structural stability. nih.govresearchgate.netnih.govencyclopedia.pub The four disulfide bonds in bovine alpha-lactalbumin are Cys 6-Cys 120, Cys 28-Cys 111, Cys 61-Cys 77, and Cys 73-Cys 91. nih.gov

Glycosylation Patterns and Their Influence on Alpha-Lactalbumin Maturation

Alpha-lactalbumin can undergo N-glycosylation, a post-translational modification involving the attachment of glycan chains to asparagine residues within the canonical Asn-Xxx-Ser/Thr motif. nih.govresearchgate.net The extent and patterns of glycosylation can vary depending on the species and the stage of lactation. nih.govresearchgate.netmdpi.com

In bovine α-lactalbumin, N-glycosylation has been identified at Asn45 and Asn74. nih.govwur.nlresearchgate.net Studies have investigated the N-glycosylation of bovine α-lactalbumin in colostrum and mature milk, revealing dynamic changes in the glycoproteoform profile during the transition from colostrum to mature milk. nih.govwur.nlresearchgate.net While site occupancy at Asn45 and Asn74 does not show substantial changes throughout lactation, the composition of the attached glycans changes. nih.govwur.nl Characteristic features of the identified N-glycans in bovine milk include fucosylation, sialylation (primarily with N-acetylneuraminic acid, Neu5Ac), and a high ratio of N,N'-diacetyllactosamine (LacdiNAc) to N-acetyllactosamine (LacNAc) motifs in colostrum. nih.govresearchgate.net As lactation progresses to mature milk, there is a notable increase in neutral glycans and the number of LacNAc motifs per glycan, accompanied by a decrease in LacdiNAc motifs. nih.govwur.nlresearchgate.net

The implications of α-lactalbumin N-glycosylation on its functionality are still being investigated. nih.govwur.nlresearchgate.net It is speculated that N-glycosylation at Asn74 might influence the protein's structure and function due to potential competition with the formation of intramolecular disulfide bridges. nih.govresearchgate.net

Rat α-lactalbumin is reported to be mostly glycosylated, with the presence of various monosaccharides including mannose, galactose, glucose, glucosamine, galactosamine, fucose, and sialic acid, leading to the existence of multiple isoforms. mdpi.com Sulphated isoforms of rat α-lactalbumin with molecular weights of approximately 25-27 kDa have also been identified, with the sulphate groups likely linked to carbohydrates. edpsciences.org

Here is a summary of observed glycosylation features in bovine α-lactalbumin during lactation:

Glycosylation FeatureColostrumMature MilkReference
Site Occupancy (Asn45)Partial (average ~35% in bovine)Partial (average ~35% in bovine) nih.gov
Site Occupancy (Asn74)Partial (average ~4% in bovine)Partial (average ~4% in bovine) nih.gov
LacdiNAc/LacNAc RatioHighLower (increase in LacNAc relative to LacdiNAc) nih.govwur.nlresearchgate.net
Neutral GlycansLowerHigher nih.govwur.nlresearchgate.net
FucosylationPresentPresent (dynamic changes observed for hLF) nih.govresearchgate.netoup.com
Sialylation (primarily Neu5Ac)PresentPresent (dynamic changes observed) nih.govresearchgate.netoup.com
Neu5Gc SialylationMinor contribution (up to 1% in bovine)Very low or absent wur.nloup.com

Intracellular Trafficking and Secretion Pathways of Alpha-Lactalbumin

Alpha-lactalbumin, like other secreted milk proteins, is synthesized in the mammary epithelial cells and follows the general secretory pathway. researchgate.net This pathway involves synthesis on ribosomes of the rough endoplasmic reticulum (ER), translocation into the ER lumen for folding and post-translational modifications, transport to the Golgi apparatus for further processing (including glycosylation and formation of the lactose (B1674315) synthase complex), and finally packaging into secretory vesicles for exocytosis at the apical membrane of the mammary epithelial cell. researchgate.netnih.gov

In the Golgi lumen, α-lactalbumin interacts with β4Gal-T1 to form the lactose synthase complex. smpdb.carmmj.org.il This interaction is crucial as α-lactalbumin modifies the substrate specificity of β4Gal-T1, increasing its affinity for glucose significantly (approximately 500-fold to 1000-fold), allowing lactose synthesis to occur at physiological glucose concentrations within the Golgi. wikipedia.orgrmmj.org.ilnih.gov Glucose is transported into the Golgi lumen via glucose transporter 1 (GLUT1), and this transport can be targeted intracellularly upon exposure to prolactin, potentially facilitating lactose synthesis. smpdb.carmmj.org.il

Secretory vesicles containing lactose and milk proteins, including α-lactalbumin, are transported to the apical plasma membrane. researchgate.netnih.gov The release of these components into the alveolar lumen occurs through exocytosis, a process regulated by proteins such as soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) proteins, which are involved in the intracellular trafficking and fusion of secretory vesicles with the plasma membrane. nih.gov The intracellular trafficking pathways for milk protein secretion are generally understood, although the molecular cell biology of this transport in mammary epithelial cells still has aspects that remain to be fully resolved. edpsciences.orgresearchgate.net

The secretion of milk components, including α-lactalbumin, is a polarized process, with release occurring from the apical surface of the mammary epithelial cells into the alveolar lumen. edpsciences.orgresearchgate.net This highly efficient transport pathway is essential for lactation. edpsciences.org

Structural Dynamics and Conformational States of Alpha Lactalbumin

Alpha-Lactalbumin Folding Landscapes and Stability Modulators

Alpha-lactalbumin serves as a widely used model system for protein folding studies, partly due to its ability to form stable intermediate states. oup.com The folding landscape of α-LA is characterized by transitions between unfolded, intermediate, and native states. mdpi.com The stability of the native conformation is significantly influenced by the binding of metal ions, particularly calcium. encyclopedia.puboup.comnih.gov In the absence of bound metal ions, α-LA is less stable and can readily transition to partially folded states. encyclopedia.pub

Studies have investigated the dynamic regimes and correlated structural dynamics in both native and denatured alpha-lactalbumin using techniques like neutron scattering. nih.govresearchgate.net These studies reveal that even under denaturing conditions, α-LA can retain some alpha-helical structure and tertiary-like side-chain interactions fluctuating on sub-nanosecond timescales. nih.govresearchgate.net The stability of α-LA can also be influenced by factors like the presence of disulfide bonds, which restrict molecular expansion in the molten globule state. nih.gov

Conformational Transitions and Intermediate States of Alpha-Lactalbumin

Alpha-lactalbumin is known to undergo conformational transitions, populating various intermediate states during folding and unfolding processes. oup.comresearchgate.netresearchgate.net These transitions are often cooperative and can be induced by changes in environmental conditions or ligand binding. mdpi.comencyclopedia.pubresearchgate.net

Molten Globule State Characterization and Significance

A prominent intermediate state of alpha-lactalbumin is the molten globule state. oup.combiorxiv.orgbiorxiv.orgresearchgate.net This state is characterized by a compact structure with a significant amount of secondary structure (like alpha-helices) but a lack of rigid tertiary structure. oup.comnih.govresearchgate.net The radius of gyration in the molten globule state is only slightly larger (around 10%) than that of the native state. oup.comnih.gov

The molten globule state of α-LA is highly dynamic, with conformational fluctuations occurring on nanosecond timescales. biorxiv.orgbiorxiv.orgrsc.org Despite the absence of a well-defined tertiary structure, the molten globule state can still exhibit functional relevance, including the ability to bind ligands. biorxiv.orgbiorxiv.org For instance, a folding variant of human alpha-lactalbumin, known as HAMLET (human alpha-lactalbumin made lethal to tumor cells), which forms in acidic environments and involves a molten globule-like state, has been shown to induce apoptosis in tumor cells. wikipedia.orgpnas.org The molten globule state of α-LA has been extensively studied using various spectroscopic and physiochemical techniques, providing detailed insights into its structural characteristics. researchgate.net

Influence of Environmental Factors (e.g., pH, Temperature, Crowding) on Alpha-Lactalbumin Conformation

Environmental factors play a significant role in modulating the conformation of alpha-lactalbumin.

pH: Changes in pH can induce conformational transitions in α-LA. researchgate.netnih.govnih.gov At low pH, particularly below 3.0, α-LA can transition to a more flexible conformation, largely losing its rigid tertiary structure and entering the molten globule state. researchgate.netnih.gov Studies have shown that at low pH, two structurally distinct species can exist: a monomeric molten globule at pH 3.0 and a partially folded dimer at pH 4.0-4.5. researchgate.netnih.gov Variations in pH within the physiological range, however, have been reported to have little influence on the conformation of both calcium-loaded and calcium-free alpha-lactalbumin. nih.gov The isoelectric point of α-LA is around 4.5, where the net charge of the protein is zero. acs.org

Temperature: Temperature significantly affects the stability and conformation of α-LA. nih.govresearchgate.netanimbiosci.orgmdpi.comnih.gov The thermal unfolding of apo-α-LA (calcium-depleted) can occur at relatively low temperatures (10-30 °C). encyclopedia.pub Increasing temperature can lead to changes in surface hydrophobicity and surface charge. researchgate.net While α-LA is generally more resistant to thermal denaturation compared to other whey proteins like beta-lactoglobulin, high temperatures (above 80 °C) can induce significant structural changes and even irreversible denaturation above 90 °C. researchgate.netresearchgate.net Heat treatments can also lead to the formation of partially folded states. researchgate.net

Crowding: Macromolecular crowding, mimicking the intracellular environment, can influence the structural stability of proteins, including alpha-lactalbumin. oup.com Studies using crowding agents like Ficoll 70 and dextran (B179266) 70, which model the principal crowding components in living cells, have investigated their effects on the thermal stability of apo-α-LA. oup.com

Ligand Binding-Induced Conformational Shifts in Alpha-Lactalbumin

The binding of various ligands can induce significant conformational shifts in alpha-lactalbumin, impacting its stability and function. encyclopedia.pubresearchgate.netbiorxiv.orgnih.govnih.govnih.govnih.govoup.com

Calcium Ion Binding and Its Role in Alpha-Lactalbumin Conformation and Stability

Calcium ion binding is a critical factor in determining the conformation and stability of alpha-lactalbumin. nih.govnih.govresearchgate.netnih.govnih.govfishersci.nowikipedia.orgnih.govnih.gov Alpha-lactalbumin possesses a single high-affinity calcium-binding site, primarily coordinated by oxygen ligands from aspartate and lysine (B10760008) residues, along with water molecules. encyclopedia.pub

The binding of calcium ions stabilizes the native conformation of α-LA against denaturation by heat, chemical denaturants, and proteases. encyclopedia.pubnih.gov Removal of calcium ions (generating apo-α-LA) significantly reduces its stability and can induce a transition to the molten globule state, particularly at elevated temperatures or low pH. encyclopedia.pubnih.govbiorxiv.orgrsc.org The calcium-binding site acts as a nucleus for the stabilization of the tertiary structure upon calcium binding to the molten globule state. encyclopedia.pub The affinity of α-LA for calcium can be influenced by factors like mutations and the presence of other ligands. mdpi.com

The effect of calcium binding on thermal stability is notable. The binding of Ca2+ can shift the thermal transition to higher temperatures by more than 40 °C under conditions of low ionic strength. encyclopedia.pub Other metal ions like Mg2+, Na+, and K+ can also bind to α-LA and increase its stability, with the extent of stabilization correlating with the strength of ion binding. encyclopedia.pubnih.gov

Below is a table summarizing the influence of calcium binding on the thermal stability of alpha-lactalbumin:

State of α-LAPresence of Ca2+Approximate Thermal Unfolding Temperature Range
Apo-α-LAAbsent10-30 °C encyclopedia.pub
Holo-α-LAPresent> 50 °C (can be shifted by >40°C with Ca2+) encyclopedia.pub

Zinc and Other Divalent Cation Interactions with Alpha-Lactalbumin

Beyond calcium, alpha-lactalbumin can also interact with other divalent cations, including zinc. nih.govnih.govnih.gov Alpha-lactalbumin contains several distinct zinc-binding sites. encyclopedia.pub

Interestingly, while calcium binding enhances the stability of α-LA, the binding of zinc ions to the calcium-loaded protein has been reported to decrease its stability and can lead to aggregation. encyclopedia.pubnih.govacs.org Spectroscopic data suggest that zinc binding induces local structural changes in calcium-bound α-LA without causing large backbone conformational changes. nih.gov The interaction with zinc cations can change the conformation of the protein and influence its aggregation behavior. acs.org

Other divalent and trivalent ions can compete with calcium and other metal ions for binding sites on α-LA. acs.org

Functional Mechanisms and Biological Roles of Alpha Lactalbumin

Alpha-Lactalbumin as a Specifier Protein for Galactosyltransferase in Lactose (B1674315) Synthesis

The primary biological function of -LA is its role as a regulatory component, or "specifier protein," in the lactose synthase enzyme system. nih.govwikipedia.orgpnas.org Lactose synthase, found in the lactating mammary gland, catalyzes the final step in the biosynthesis of lactose, the major carbohydrate in milk. nih.govresearchgate.netwikipedia.org This enzyme system is a complex formed between a catalytic component, -1,4-galactosyltransferase (historically referred to as the A protein), and the regulatory component, -LA (the B protein). wikipedia.orgpnas.org

In the absence of -LA, -1,4-galactosyltransferase primarily catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine (GlcNAc), forming N-acetyllactosamine. wikipedia.orgpnas.orgresearchgate.net However, the association of -LA with -1,4-galactosyltransferase alters the enzyme's acceptor substrate specificity, significantly increasing its affinity for glucose and enabling the synthesis of lactose (galactose--1,4-glucose). researchgate.netwikipedia.orgpnas.orgmdpi.com This change in specificity is crucial for milk production, as lactose synthesis creates an osmotic gradient that draws water into the mammary gland lumen, driving milk volume. nih.gov

Mechanistic Insights into Alpha-Lactalbumin-Galactosyltransferase Interactions

The interaction between -LA and -1,4-galactosyltransferase is reversible and requires the presence of specific ligands. wikipedia.orgnih.govnih.gov The attachment of Mn at a high-affinity binding site on galactosyltransferase is an essential prerequisite for its interaction with -LA. nih.gov While Mn binding at a weaker site does not significantly affect this interaction, the presence of UDP-galactose can potentiate the binding of -LA to the enzyme-Mn complex. nih.govnih.gov Monosaccharides such as N-acetylglucosamine and glucose strongly enhance the binding of -LA to enzyme complexes containing Mn, demonstrating a synergistic effect. nih.gov

Structural studies have provided insights into the molecular basis of this interaction. Upon substrate binding to -1,4-galactosyltransferase, a significant conformational change occurs in specific regions of the catalytic component. researchgate.net This conformational change creates a binding site for -LA and the sugar acceptor. researchgate.net The interaction with -LA promotes the binding of glucose to -1,4-galactosyltransferase. wikipedia.org An aromatic cluster within -LA, adjacent to a cleft, is considered important for its interaction with galactosyltransferase and its effect on glucose binding in the lactose synthase complex. walshmedicalmedia.com

Allosteric Regulation by Alpha-Lactalbumin in Lactose Synthase Complex Formation

Alpha-lactalbumin functions as an allosteric regulator of -1,4-galactosyltransferase activity within the lactose synthase complex. nih.govresearchgate.net Its binding to the enzyme-Mn-UDP-galactose complex prior to monosaccharide binding increases the affinity of the complex for various monosaccharides. nih.gov Crucially, -LA binding results in a dramatic decrease in the Michaelis constant () of -1,4-galactosyltransferase for glucose, effectively changing glucose from a poor substrate to a highly preferred one. wikipedia.orgembopress.org This allosteric modulation is a key mechanism by which -LA redirects the catalytic activity of galactosyltransferase towards lactose synthesis in the lactating mammary gland. The increase in lactose synthesis rate is not linear with -LA concentration, following Michaelis-Menten kinetics, and graphical analysis can yield an apparent for -LA. pnas.org

Alpha-Lactalbumin Interactions with Other Biological Macromolecules

Beyond its well-defined role in lactose synthesis, -LA has been shown to interact with various other biological macromolecules, including other proteins, lipids, and carbohydrates. nih.govmetabolomicsworkbench.orguniroma1.itguidetopharmacology.org These interactions contribute to its diverse biological roles and potential functions.

Protein-Protein Interaction Networks Involving Alpha-Lactalbumin

While detailed protein-protein interaction networks specifically involving -LA are an area of ongoing research, its association with -1,4-galactosyltransferase to form lactose synthase represents a well-established and critical protein-protein interaction. researchgate.netwikipedia.orgpnas.org The formation of this 1:1 complex is fundamental to its biological function in lactose synthesis. researchgate.net Research into the structural basis of this interaction, including the identification of critical amino acids involved in the binding interface, provides insights into the nature of these protein-protein interactions. embopress.org

Lipid and Carbohydrate Interactions with Alpha-Lactalbumin

Alpha-lactalbumin interacts with lipid membranes and hydrophobic surfaces, despite being a soluble protein. nih.govencyclopedia.pub This interaction is influenced by factors such as the charge of the lipid headgroup, membrane curvature, composition, ionic strength, and pH. nih.gov -LA has been shown to interact with membranes containing zwitterionic lipids like phosphatidylcholine, as well as negatively charged lipids such as phosphatidylglycerol. nih.gov The interaction with membranes can alter the physical properties of both -LA and the membranes themselves. nih.govencyclopedia.pub Studies using techniques like fluorescence spectroscopy have indicated that upon membrane association, particularly at neutral or slightly acidic pH, -LA undergoes a limited conformational expansion, increasing the exposure of tryptophan residues. encyclopedia.publsmu.lt At low pH, -LA can penetrate negatively charged membranes and adopt a molten globule-like conformation. encyclopedia.pub

A particularly significant interaction involves the binding of -LA with fatty acids, which often requires the unfolding of the protein, typically triggered by the removal of bound Ca. tandfonline.comau.dkresearchgate.net Apo--LA (calcium-free) exhibits a higher affinity for cis-unsaturated C18 fatty acids. tandfonline.comau.dk The interaction with specific fatty acids can stabilize -LA in a partially unfolded, molten globule-like state. encyclopedia.pubau.dk These complexes of partially unfolded -LA with fatty acids, such as oleic acid, have demonstrated cytotoxic properties. nih.govencyclopedia.pubtandfonline.comau.dkresearchgate.net These complexes, sometimes referred to as liprotides or specifically as HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells) or BAMLET (Bovine Alpha-lactalbumin Made Lethal to Tumor cells), are characterized by a core of micellar fatty acid stabilized by a proteinaceous shell of partially unfolded -LA. encyclopedia.pub

In addition to its interaction with glucose and UDP-galactose in the context of lactose synthesis, -LA's interaction with carbohydrates is primarily mediated through its influence on the substrate specificity of -1,4-galactosyltransferase. researchgate.netwikipedia.orgpnas.org While -LA itself does not directly catalyze glycosidic bond formation, its binding to galactosyltransferase facilitates the interaction and subsequent reaction between UDP-galactose and glucose. researchgate.netwikipedia.org

Research on Other Potential Biological Functions of Alpha-Lactalbumin

Beyond its established role in lactose synthesis, research has explored other potential biological functions of -LA and its derivatives. nih.govau.dkwikipedia.orgmetabolomicsworkbench.org One area of significant interest is the cytotoxic activity of complexes formed between partially unfolded -LA and fatty acids, particularly against tumor cells. nih.govencyclopedia.pubtandfonline.comau.dkresearchgate.netwikipedia.org These complexes have shown the ability to induce apoptosis in various tumor and immature cells while sparing healthy differentiated cells. nih.govtandfonline.comresearchgate.netwikipedia.org The proposed mechanism involves -LA acting as a carrier to deliver cytotoxic fatty acid molecules into cells. nih.govencyclopedia.pub These complexes can translocate into the nuclei of cancerous cells, but not healthy cells, and have been shown to slow tumor progression in some studies. wikipedia.org

Comparative Biochemistry and Evolutionary Aspects of Alpha Lactalbumin

Phylogenetic Analysis of Alpha-Lactalbumin Across Mammalian Species

Phylogenetic analysis of alpha-lactalbumin sequences across diverse mammalian species provides a framework for understanding its evolutionary trajectory. These analyses consistently demonstrate a strong evolutionary relationship between alpha-lactalbumin and c-type lysozymes. wikipedia.orgnestlenutrition-institute.orgtandfonline.comnih.gov The shared structural features and a degree of amino acid sequence similarity support the hypothesis that the LALBA gene evolved from a c-type lysozyme (B549824) gene through a gene duplication event. wikipedia.orgnestlenutrition-institute.orgtandfonline.comnih.gov

Studies comparing the nucleotide sequences of the LALBA gene in various mammals, such as goats, sheep, bovine, and deer, show varying degrees of similarity that align with known mammalian phylogenies. For instance, phylogenetic analysis based on LALBA nucleotide sequences of Saudi goats indicates similarity with evolutionarily related sheep, while bovine species and deer are more distantly located. tandfonline.com This reflects the divergence times of these mammalian lineages. The presence of alpha-lactalbumin in almost all mammalian species capable of lactose (B1674315) synthesis highlights its conserved function within this class. wikipedia.orgtandfonline.comwikidoc.org

Interspecies Variations in Alpha-Lactalbumin Primary Structure and Functional Correlates

While the core function of alpha-lactalbumin in lactose synthesis is conserved, variations exist in its primary structure across different mammalian species. These interspecies variations can influence the protein's physical properties and potentially its interaction with beta-1,4-galactosyltransferase (beta4Gal-T1), the catalytic subunit of lactose synthase.

Specific amino acid residues are crucial for alpha-lactalbumin's function, particularly those involved in binding calcium ions and interacting with beta4Gal-T1. nih.govvirginia.edu There are approximately thirty invariant amino acid residues across all mammals, most of which are involved in these interactions. nih.gov Variations in the calcium-binding loop, for instance, can lead to differences in calcium binding affinity and affect the protein's electrophoretic mobility, as observed in phylogenetic variations in the calcium-dependent electrophoretic shift of alpha-lactalbumin among different mammalian orders. nih.gov

The functional site of alpha-lactalbumin involves residues like Phe-31, His-32, Leu-110, Gln-117, and Trp-118, which are key for structural stability and interaction with galactosyltransferase. virginia.edu Mutagenesis studies indicate that specific residues, such as Gln-117 and Trp-118, are involved in protein-protein interaction with galactosyltransferase, while others, like Phe-31, His-32, and Leu-110, influence the affinity of the lactose synthase heterodimer for glucose. virginia.edu

Interspecies variations in primary structure can also influence other properties, such as the formation of complexes like HAMLET (human alpha-lactalbumin made lethal to tumor cells). While purified alpha-lactalbumins from various species like bovine, equine, porcine, and caprine can form HAMLET-like complexes with oleic acid, the natural formation of such complexes in casein appears to be unique to human milk, despite sequence similarities. hamletbiopharma.com This suggests that factors beyond primary sequence variation can play a role in functional outcomes.

Data on amino acid sequence variations and their impact on function can be complex and species-specific. However, the conservation of key residues involved in lactose synthesis highlights the strong selective pressure maintaining this function.

Evolutionary Divergence and Functional Specialization of Alpha-Lactalbumin Homologs

The evolutionary history of alpha-lactalbumin is closely intertwined with that of c-type lysozymes. Both proteins share a common ancestry, diverging after a gene duplication event. wikipedia.orgnestlenutrition-institute.orgtandfonline.comnih.gov While c-type lysozymes retain their ancestral bacteriolytic activity, alpha-lactalbumin has specialized to function as a regulatory subunit of lactose synthase, essential for lactose production in the mammary gland. wikipedia.orgnestlenutrition-institute.orgnih.govplos.org

This functional specialization involved specific amino acid substitutions that led to the loss of lysozyme's hydrolytic activity and the acquisition of the ability to interact with beta4Gal-T1 and modify its substrate specificity to utilize glucose for lactose synthesis. nestlenutrition-institute.orgnih.gov Alpha-lactalbumin enhances the affinity of beta4Gal-T1 for glucose by approximately 1000 times, enabling the efficient production of lactose. wikidoc.org

The divergence from a protein with an antimicrobial function (lysozyme) to one involved in carbohydrate synthesis (alpha-lactalbumin) represents a significant evolutionary innovation linked to the development of lactation in mammals. nestlenutrition-institute.orgresearchgate.netoup.com The estimated date of origin of alpha-lactalbumin from c-lysozyme is ancient, predating the last common ancestor of mammals and birds, potentially around 300-400 million years ago. wikipedia.orgnestlenutrition-institute.orgnih.gov

Beyond its primary role in lactose synthesis, alpha-lactalbumin can exhibit other activities, such as binding calcium and zinc ions, and potentially possessing bactericidal or antitumor activity, as seen with the HAMLET complex. wikipedia.orgwikidoc.org These additional functions may represent either retained ancestral properties or newly evolved capabilities. The ability to bind calcium is a feature shared with some c-type lysozymes, supporting their common origin. wikipedia.orgwikidoc.org

The evolution of alpha-lactalbumin and its functional specialization is a prime example of how gene duplication and subsequent divergence can lead to proteins with novel roles, contributing to the biological complexity of organisms.

Genomic Duplication Events and the Evolution of the Alpha-Lactalbumin Gene Family

The evolution of the LALBA gene is a classic example of the role of gene duplication in generating new gene functions. The LALBA gene arose from a duplication of an ancestral c-type lysozyme gene. wikipedia.orgnestlenutrition-institute.orgtandfonline.comnih.govetsu.edu This duplication event provided a redundant copy of the lysozyme gene, allowing one copy to retain its original function while the other was free to accumulate mutations and evolve a new function. etsu.edu

Following the initial duplication, the duplicated gene underwent a process of divergence through accumulated mutations, leading to changes in its amino acid sequence and ultimately its function, transitioning from a bacteriolytic enzyme to a regulatory protein in lactose synthesis. nestlenutrition-institute.orgnih.gov This evolutionary pathway is supported by the sequence and structural similarities between alpha-lactalbumin and c-type lysozymes, despite their distinct primary functions. wikipedia.orgnestlenutrition-institute.orgtandfonline.comnih.gov

While alpha-lactalbumin is generally considered a single-copy gene in most mammalian genomes, the concept of gene families and duplication events is relevant when considering its origin from the lysozyme gene family. The lysozyme gene family itself has undergone multiple duplication events throughout evolutionary history, leading to various types of lysozymes with diverse functions. nih.govplos.org The emergence of LALBA represents a specific lineage within this broader family, where a duplicated gene acquired a specialized role in lactation.

Studies investigating the LALBA gene in different species have sometimes revealed evidence suggestive of gene duplication events within specific lineages, potentially leading to multiple alpha-lactalbumin-related sequences or variants. For example, studies on water buffalo have investigated the possibility of gene duplication at the LALBA locus to explain observed protein phenotypes. researchgate.net Genomic analysis techniques, such as Southern analysis, can indicate the presence of families of alpha-lactalbumin-related sequences in mammalian genomes. researchgate.net

The evolution of the LALBA gene family, originating from a duplication within the ancient lysozyme lineage, underscores the importance of genomic duplication as a driving force in the evolution of novel protein functions and the diversification of biological processes, such as lactation in mammals.

Methodological Approaches in Alpha Lactalbumin Research

Advanced Purification and Characterization Techniques for Alpha-Lactalbumin

The isolation and detailed analysis of α-LA from complex biological sources like milk and whey necessitate advanced purification and characterization methodologies. adpi.org A combination of different protein isolation technologies may be utilized for the purification of α-LA from either milk or fresh whey. adpi.orgadpi.org

One common strategy for purifying α-LA involves immobilized metal ion affinity chromatography (IMAC). tandfonline.comelsevierpure.com This technique has been successfully used to isolate α-LA from bovine whey protein concentrate with a purity of 90% and a recovery of 80%. tandfonline.comelsevierpure.com Other purification approaches include the use of polyethylene (B3416737) glycol (PEG) in aqueous two-phase systems, which can yield α-LA with 90% purity. nih.gov Additionally, expanded bed adsorption chromatography offers a rapid and efficient method for α-LA purification from milk. deepdyve.comresearchgate.net High-pressure processing (HPP) has also been explored as a technique to enrich α-LA from bovine native whey concentrate. nih.gov

Following purification, various electrophoretic and immunoblotting methods are used for characterization. nih.gov High-performance liquid chromatography (HPLC) is a key technique for quantifying α-LA. adpi.orgresearchgate.net Specifically, reversed-phase HPLC with ultraviolet detection is a validated method for this purpose. researchgate.net

Chromatographic Separations for Alpha-Lactalbumin Isoforms

Chromatography is a cornerstone for the separation of α-LA isoforms and its distinction from other whey proteins, primarily β-lactoglobulin. researchgate.netresearchgate.net Ion exchange chromatography, particularly anion exchange, is a widely used method for separating α-LA and β-lactoglobulin from whey. researchgate.netsciopen.comtandfonline.com By employing a gradient of increasing salt concentration, it is possible to achieve high-purity fractions of both proteins. sciopen.com For instance, a method combining membrane separation with ion exchange chromatography has yielded α-LA with a purity of 98.18%. sciopen.com

Different types of chromatographic media are employed, including polystyrenic strongly basic anion exchange resins. researchgate.net The choice of column and mobile phase is critical for successful separation. For example, a YMC Pack-C4 column with an acetonitrile/water mobile phase has been shown to effectively separate whey proteins. researchgate.net

Table 1: Comparison of Chromatographic Methods for α-Lactalbumin Purification

Chromatographic TechniqueSource MaterialPurity AchievedReference
Immobilized Metal Ion Affinity Chromatography (IMAC)Bovine Whey Protein Concentrate90% tandfonline.comelsevierpure.com
Anion Exchange ChromatographyCow's Milk Whey>98% sciopen.com
Expanded Bed Adsorption ChromatographyDefatted MilkHigh deepdyve.comresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)VariousAnalytical Separation researchgate.net

Mass Spectrometry-Based Characterization of Alpha-Lactalbumin Modifications

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of α-LA, including the identification of post-translational modifications and protein variants. researchgate.net Techniques such as MALDI-TOF/TOF MS are used for determining the molecular weight of intact α-LA and for peptide mass fingerprinting after enzymatic digestion. nih.gov One study reported the most intense signal for α-LA at an m/z of 14,166, corresponding to adducts of the protein. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) methods, particularly those using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) interface, have been developed for the sensitive and specific determination of α-LA. researchgate.net Such methods have achieved a limit of quantification of 0.15 µg/mL and a limit of detection of 0.05 µg/mL. researchgate.net Furthermore, MS is crucial for studying modifications induced by factors like linoleic acid oxidation, where deuterium-labeled compounds can facilitate the detection and characterization of these changes. nih.gov

Spectroscopic and Biophysical Methods for Alpha-Lactalbumin Structural and Dynamic Analysis

A variety of spectroscopic and biophysical techniques are employed to investigate the intricate structure and dynamic behavior of α-LA. nih.gov These methods provide insights into the protein's conformation, stability, and interactions with other molecules.

Circular Dichroism Spectroscopy for Secondary and Tertiary Structure Analysis of Alpha-Lactalbumin

Circular dichroism (CD) spectroscopy is a powerful technique for examining the secondary and tertiary structure of α-LA. nih.govnih.gov Far-UV CD spectroscopy, in particular, is used to assess the secondary structure content. researchgate.netnih.gov The native α-LA spectrum typically displays a positive maximum around 190 nm and two negative bands at approximately 208 nm and 222 nm, which are characteristic of α-helical structures. researchgate.netnih.gov Changes in these spectral features can indicate conformational alterations, such as those induced by binding to other molecules or changes in environmental conditions like temperature. nih.govresearchgate.net For instance, the binding of certain bioactive molecules can lead to a decrease in α-helical content and an increase in random coil structures. researchgate.net

Fluorescence Spectroscopy for Probing Alpha-Lactalbumin Conformation and Interactions

Fluorescence spectroscopy is a sensitive method used to probe the conformational state and interactions of α-LA. nih.govnih.gov The intrinsic fluorescence of α-LA is primarily due to its tryptophan residues. acs.org Changes in the local environment of these residues, caused by conformational changes or ligand binding, can be monitored by observing shifts in the fluorescence emission spectrum. nih.govacs.org For example, the binding of aflatoxins to bovine α-LA has been shown to quench its intrinsic fluorescence through a static quenching mechanism. iranjournals.ir

Extrinsic fluorescent probes, such as 2-p-toluidinylnaphthalene-6-sulfonate, can also be used to study the hydrophobic sites on the surface of α-LA. nih.gov Furthermore, fluorescence spectroscopy can be combined with other techniques, like CD, to monitor protein unfolding and melting transitions. portlandpress.com

Table 2: Spectroscopic Data on α-Lactalbumin Structure

Spectroscopic TechniqueObservationStructural InterpretationReference
Far-UV Circular DichroismPositive max at ~190 nm, negative bands at ~208 & 222 nmPredominantly α-helical secondary structure researchgate.netnih.gov
Intrinsic FluorescenceEmission maximum around 310 nmEnvironment of tryptophan residues iranjournals.ir
Synchronous Fluorescence (Δλ = 60 nm & 15 nm)Quenching upon ligand bindingConformational changes around tyrosine and tryptophan residues acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Alpha-Lactalbumin Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of α-LA in solution. nih.gov It is particularly valuable for studying partially folded states, such as the molten globule state, which is thought to be an intermediate in protein folding. nih.govnih.gov While the NMR spectrum of the molten globule state at lower temperatures is characterized by broad lines due to conformational fluctuations, increasing the temperature can lead to significant peak sharpening, allowing for more detailed structural analysis. nih.gov

Real-time NMR has been used to monitor the folding of α-LA, for example, after a pH jump. nih.gov By acquiring a series of 2D spectra over time, the folding kinetics can be followed at the residue level. nih.gov One-dimensional ¹H-NMR spectroscopy has also been employed to monitor the reduction of α-LA in the presence of molecular chaperones. researchgate.net Comparing the NMR spectra of the holo (calcium-bound) and apo (calcium-free) forms of α-LA reveals significant chemical shift changes, primarily in the calcium-binding region, providing insights into the structural consequences of ion binding. researchgate.net

X-ray Scattering and Crystallography for Alpha-Lactalbumin Structure Elucidation

X-ray crystallography and Small-Angle X-ray Scattering (SAXS) are powerful techniques that have been instrumental in determining the three-dimensional structure of alpha-lactalbumin (α-LA) and understanding its conformational dynamics.

X-ray Crystallography has provided high-resolution atomic models of α-LA from various species. The crystal structure of human α-LA, for instance, has been determined at a resolution of 1.7 Å. nih.gov This level of detail allows for the precise mapping of the protein's secondary and tertiary structures, including the α-helical and β-sheet domains, as well as the critical calcium-binding loop. mdpi.comencyclopedia.pub Crystallographic studies have revealed that the α-LA molecule is roughly ellipsoidal and consists of a large α-helical domain and a smaller, predominantly β-sheet domain. mdpi.comencyclopedia.pubnih.gov These domains are connected by the calcium-binding loop and held together by disulfide bridges. mdpi.comnih.gov

Key structural features of α-LA elucidated by X-ray crystallography include:

Two Domains: A large domain rich in α-helices and a smaller domain composed mainly of β-sheets and loops. mdpi.comencyclopedia.pubnih.govnih.govoup.com

Calcium-Binding Site: A high-affinity binding site for a calcium ion, which is crucial for the protein's structural integrity. nih.govoup.com The calcium ion is coordinated by the carboxylic groups of three aspartate residues (Asp82, Asp87, and Asp88) and the carbonyl groups of lysine (B10760008) 79 and aspartate 84. wikipedia.org

Homology to Lysozyme (B549824): A striking structural resemblance to c-type lysozymes, which points to a shared evolutionary origin. nih.gov

Crystallographic data is available for α-LA from several species, including human, baboon, cow, goat, and guinea pig, allowing for comparative structural analyses. mdpi.com

SAXS studies have been employed to:

Investigate the unfolding and refolding pathways of α-LA.

Characterize the structure of α-LA complexes with other molecules, such as surfactants and fatty acids. For example, SAXS has been used to study the complexes formed between α-LA and sodium dodecyl sulfate (B86663) (SDS), revealing details about the unfolding process. nih.govresearchgate.net

Analyze the low-resolution solution structure of HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells), a complex of α-LA and oleic acid, showing a two-domain structure with an extended part. encyclopedia.pub

Raman and Infrared (FTIR) Spectroscopy for Alpha-Lactalbumin Structural Conformations

Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for probing the secondary structure and conformational changes of alpha-lactalbumin (α-LA). These methods are sensitive to the vibrations of the polypeptide backbone and amino acid side chains, providing detailed information about the protein's structural organization.

FTIR Spectroscopy is widely used to analyze the secondary structure of proteins by examining the amide I band (1600-1700 cm⁻¹) of the infrared spectrum, which arises primarily from the C=O stretching vibrations of the peptide backbone. shimadzu.com The precise frequency of the amide I band is sensitive to the different types of secondary structure (α-helices, β-sheets, turns, and random coils). shimadzu.com

Key findings from FTIR studies of α-LA include:

Secondary Structure Quantification: Deconvolution of the amide I band allows for the quantitative estimation of the different secondary structural elements. thermofisher.com

Detection of Non-Native Structures: Stopped-flow FTIR has been used to detect transient non-native secondary structures, such as the formation and disappearance of non-native β-sheets, during the refolding of α-LA. nih.govbohrium.com

Distinguishing Helical Conformations: FTIR has been shown to be a facile method for detecting and distinguishing between α-helices and 3₁₀-helices in globular proteins like α-LA in D₂O solutions. nih.gov

Monitoring Conformational Changes: FTIR analysis has confirmed conformational changes in the α and β domains of α-LA during the formation of nanotubes from partially hydrolyzed protein. cambridge.org

Raman Spectroscopy provides complementary information to FTIR and is particularly useful for studying the protein backbone conformation, as well as the environments of aromatic amino acid side chains and disulfide bonds.

Raman spectroscopy has been applied to α-LA to:

Probe Tertiary Structure: Raman Optical Activity (ROA) measurements have provided insights into the tertiary structure, particularly in the loop regions, and have been used to compare the structure of α-LA with that of lysozyme. nih.gov

Characterize the Molten Globule State: ROA studies have been instrumental in characterizing the molten globule state of α-LA at low pH, revealing the persistence of native-like secondary and tertiary backbone folds under certain conditions. nih.gov

Investigate Conformational Transitions: Raman spectroscopy is an effective tool for investigating conformational transitions in α-LA by detecting changes in the secondary structure during processes like nanotube formation. cambridge.org It has also been used to monitor flow-induced conformational changes in proteins. nih.govresearchgate.net

Both FTIR and Raman spectroscopy are valuable non-invasive techniques that provide detailed molecular-level information on the structural conformations of alpha-lactalbumin in various states and under different environmental conditions.

Computational Modeling and Simulation of Alpha-Lactalbumin Interactions and Dynamics

Computational modeling and simulation have become indispensable tools for investigating the intricate interactions and dynamic behavior of alpha-lactalbumin (α-LA) at an atomic level. These approaches complement experimental techniques by providing detailed insights that are often difficult to obtain through experiments alone.

Molecular dynamics simulations and molecular docking are two of the primary computational methods employed in α-LA research. These techniques allow scientists to explore the conformational landscape of the protein, predict its interactions with various ligands, and understand the mechanisms underlying its biological functions.

Molecular Dynamics Simulations in Alpha-Lactalbumin Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of alpha-lactalbumin (α-LA), MD simulations have provided valuable insights into its structural stability, folding pathways, and the influence of environmental factors such as pH and ion binding.

Key applications and findings of MD simulations in α-LA research include:

Structural and Dynamical Properties at Low pH: Simulations have been used to compare the behavior of human α-LA at native and low pH conditions. nih.gov These studies have shown that at low pH, significant structural changes occur, particularly in the C-terminal region, with disruptions to α-helices and the C-terminal 3₁₀-helix. nih.gov These simulated changes are consistent with experimental observations and are thought to represent the early stages of the transition to the molten globule state. nih.gov

Role of Calcium Binding: MD simulations have been instrumental in elucidating the role of calcium in the conformation and dynamics of α-LA. nih.govoup.com Simulations of both calcium-bound and calcium-free α-LA have demonstrated that the binding of calcium not only stabilizes the region around the binding site but also influences the dynamics of distant parts of the protein. nih.govoup.com This suggests a mechanism by which the effect of metal binding is transduced to other regions of the protein, potentially playing a key role in protein-ligand and protein-protein interactions. nih.govoup.com

Comparison with Lysozyme: Given the high sequence and structural homology between α-LA and c-type lysozymes, comparative MD simulations have been performed to understand their functional differences. nih.govoup.com These studies help to detail the differences in the dynamics of these proteins and relate them to their distinct biological roles. nih.gov

Thermal Unfolding: MD simulations are also being used to investigate the thermal unfolding of α-LA at acidic pH, providing insights into the conformational properties and dynamics of the protein under conditions that can lead to aggregation. researchgate.net

Homology Modeling: Early computational studies used MD simulations in conjunction with energy minimization to model the structure of α-LA based on the known structure of the homologous protein, hen egg white lysozyme. nih.gov

These simulations provide a dynamic and detailed picture of α-LA's behavior, complementing the static snapshots provided by experimental methods like X-ray crystallography.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of alpha-lactalbumin (α-LA), molecular docking is extensively used to investigate its interactions with a wide range of ligands, including small molecules, fatty acids, and peptides. This method provides valuable insights into the binding modes, affinities, and the specific amino acid residues involved in these interactions.

Key applications of molecular docking in α-LA research include:

Identifying Binding Sites and Interactions: Docking studies can pinpoint the major binding sites on the α-LA surface for various ligands. For example, the binding of the food dye quinoline (B57606) yellow to bovine α-LA was shown to occur at a major binding site, with the complex being stabilized by hydrogen bonding, salt bridges, and pi-cation interactions involving specific lysine residues. researchgate.net

Predicting Binding Affinities: Molecular docking can estimate the binding energy and affinity of a ligand for α-LA. For instance, the docking energy and affinity of quinoline yellow for α-LA were calculated to be -4.214 kcal/mol and 1.21 × 10³ M⁻¹, respectively. researchgate.net

Elucidating Interaction Forces: These computational studies help to identify the dominant forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. In the interaction between α-LA and caffeic acid, both in vitro and in silico studies indicated that hydrogen bonding is the dominant force. nih.govacs.org Similarly, the binding of procyanidin (B600670) B2 to α-LA was found to be dominated by hydrogen bonds within a hydrophobic pocket. nih.gov

Investigating the Effect of pH: Molecular docking can be used to compare ligand interactions at different pH values. For example, studies on the interaction between α-LA and sodium hexametaphosphate showed stronger interactions at acidic pH (pH 2.0) compared to neutral pH (pH 7.4), driven by electrostatic forces and hydrogen bonding. researchgate.net

Screening for Potential Bioactive Compounds: Docking can be used to screen libraries of compounds to identify potential binders to α-LA. For instance, docking studies were performed between α-LA and active compounds from Andrographis paniculata, identifying wogonin (B1683318) 5-glucoside as having the strongest bond. researchgate.net

Molecular docking, often used in conjunction with spectroscopic techniques and molecular dynamics simulations, provides a powerful platform for understanding the molecular basis of α-LA's interactions with various ligands, which is crucial for its applications in food science and pharmacology.

In Vitro Experimental Models for Studying Alpha-Lactalbumin Biological Activity

In vitro experimental models are essential for elucidating the biological activities of alpha-lactalbumin (α-LA) at the cellular and molecular levels. These models provide a controlled environment to study specific mechanisms of action without the complexities of a whole organism.

A variety of in vitro systems have been employed to investigate the diverse biological functions of α-LA and its derivatives:

Cell Culture Models:

Tumor Cell Lines: A significant area of research involves the use of tumor cell lines to study the apoptotic and cytotoxic effects of α-LA complexes, such as HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor cells). nih.gov These studies are crucial for understanding the potential anti-cancer properties of modified α-LA.

Immune Cells: To investigate the immunomodulatory effects of α-LA and its derived peptides, in vitro models using immune cells like macrophages are utilized. For example, the tripeptide Gly-Leu-Phe, derived from α-LA, has been shown to stimulate the phagocytic activity of macrophages in vitro. nih.gov

Intestinal Cell Lines: Cell lines such as Caco-2, which mimic the intestinal epithelium, are used to study the absorption and transport of minerals and the potential effects of α-LA on these processes. Studies have suggested that α-LA may have minor effects on zinc uptake in these models. researchgate.net

Cardiovascular Cell Models: To explore the effects of α-LA on cardiovascular aging, cellular models have been established using, for example, H₂O₂-induced senescence. In such models, bovine α-LA was found to alleviate cardiovascular senescence. nih.gov

Enzymatic Assays:

DPP-IV Inhibition: In vitro enzymatic assays are used to assess the ability of α-LA hydrolysates to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These studies are relevant to the potential anti-diabetic properties of α-LA peptides. researchgate.net

In Silico and Spectroscopic Analyses:

Peptide Release and Activity Prediction: In silico hydrolysis of α-LA sequences is used to predict the release of potential bioactive peptides, such as DPP-IV inhibitors. researchgate.net

Ligand Binding Studies: Spectroscopic methods, often combined with molecular docking, are employed as in vitro tools to study the binding interactions between α-LA and various bioactive compounds like procyanidin B2. nih.gov These studies help in understanding the potential of α-LA as a carrier for nutraceuticals. nih.gov

These in vitro models are fundamental for the initial screening and mechanistic investigation of the biological activities of alpha-lactalbumin, providing the foundational knowledge required for subsequent in vivo studies.

Development and Application of Animal Models for Alpha-Lactalbumin Research (Non-Clinical)

Animal models are indispensable for studying the physiological roles and biological activities of alpha-lactalbumin (α-LA) in a complex living system. These non-clinical studies provide crucial information that cannot be obtained from in vitro experiments.

Various animal models have been developed and utilized to investigate different aspects of α-LA biology:

Rodent Models (Mice and Rats):

Lactation and Milk Synthesis: Mice have been central to understanding the fundamental role of α-LA in lactation. Knock-out experiments, where the gene for α-LA is deleted, have demonstrated that α-LA is essential for inducing lactose (B1674315) synthesis and that its absence disrupts lactation, resulting in highly viscous milk. cambridge.org Transgenic mice producing bovine α-LA have been created to show that foreign α-LA can substitute for the mouse protein. cambridge.org

Cardiovascular Aging: Aged mice have been used as an in vivo model to study the effects of bovine α-LA on cardiovascular aging. These studies have shown that α-LA can significantly attenuate aging-related markers. nih.gov

Immune Response: Mouse models have been used to investigate the immunomodulatory effects of α-LA-derived peptides. For instance, a tripeptide from α-LA was shown to exert a protective effect against Klebsiella pneumoniae infection in mice. nih.gov

Glucose Metabolism: Goto-Kakizaki (GK) rats, a model for type 2 diabetes, have been used to study the effects of chronic administration of bovine α-LA on glucose tolerance. These studies revealed that α-LA improved glucose tolerance, possibly by enhancing adiponectin levels. researchgate.net C57BL/6J mice fed a high-fat diet are another model used to investigate the effects of α-LA hydrolysates on insulin (B600854) resistance and inflammation. researchgate.net

Primate Models (Rhesus Monkeys):

Infant Nutrition and Mineral Absorption: Infant rhesus monkeys have been used as a model to study aspects of infant nutrition. Research in these animals suggests that α-LA may increase the absorption of zinc. nih.gov They have also been used to demonstrate the inhibitory effect of α-LA-supplemented infant formula on enteropathogenic E. coli-induced diarrhea. nih.gov

These animal models have been instrumental in validating the biological functions of α-LA observed in vitro and in exploring its potential therapeutic and nutritional applications.

Modifications and Derivatization of Alpha Lactalbumin in Research Contexts

Enzymatic Modification of Alpha-Lactalbumin and Its Impact on Molecular Function

Enzymatic modifications are used to selectively alter α-lactalbumin, leading to changes in its functional properties like solubility, gelation, and emulsification. acs.org These modifications can also release bioactive peptides. researchgate.netdntb.gov.uanih.gov

Transglutaminase (TGase): This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. The susceptibility of α-LA to TGase modification is highly dependent on its conformational state. In its native, calcium-bound (holo) form at 30°C, α-LA is resistant to modification. acs.orgnih.gov However, upon removal of Ca²⁺ to form the apo-protein, which adopts a molten globule state, specific lysine and glutamine residues become accessible to the enzyme. acs.orgnih.govnih.gov

At 30°C in the apo-form, lysines at positions 13, 16, 108, and 114, and glutamines at 39 and 43 are modified. Increasing the temperature to 50°C exposes more residues in the apo-form, including lysine 5 and glutamines 54, 65, and 117. acs.orgnih.gov Interestingly, at 50°C, even the holo-form becomes susceptible to modification at several lysine residues, though glutamine residues remain unmodified. acs.orgnih.gov This enhanced reactivity in the molten globule state is primarily due to the increased accessibility of glutamine residues, particularly Gln-54. nih.gov

Protein-Glutaminase: This enzyme catalyzes the deamidation of glutamine residues to glutamic acid. Similar to TGase, its activity is enhanced when α-LA is in the molten globule state. The rate of deamidation increases significantly upon transitioning from the native to the molten globule form, with the deamidation degree reaching 61% after 4 hours. acs.org The primary glutamine residues modified by protein-glutaminase are Gln-39, Gln-43, Gln-54, and Gln-65. acs.org While this modification significantly affects the stability of the tertiary structure, the secondary structure remains largely unaffected. acs.org

Enzymatic Hydrolysis: The use of proteases like trypsin, chymotrypsin (B1334515), pepsin, and Alcalase cleaves α-LA into smaller peptides. srce.hrmdpi.com This process is a common method for producing bioactive peptides with functions such as antihypertensive, antimicrobial, and antiviral activities. researchgate.netmdpi.com For instance, peptides derived from trypsin and chymotrypsin hydrolysis have shown activity against the herpes virus. srce.hr Hydrolysis with Alcalase, followed by simulated gastrointestinal digestion with pepsin and pancreatin, has been used to generate peptides with antihypertensive properties, such as IWCKDDQNPH. mdpi.com The resistance of α-LA to hydrolysis can be selective; for example, trypsin can be used to hydrolyze β-lactoglobulin completely while leaving α-LA largely intact, facilitating its isolation. srce.hr

Table 1: Enzymatic Modification of Bovine Alpha-Lactalbumin
EnzymeProtein StateConditionsModified ResiduesImpact on Molecular Function
Transglutaminase (MTGase)Apo (molten globule)30°CLys (13, 16, 108, 114), Gln (39, 43)Enhanced polymerization and crosslinking potential. acs.orgnih.govnih.gov
Transglutaminase (MTGase)Apo (molten globule)50°CLys (5, 13, 16, 108, 114), Gln (39, 43, 54, 65, 117)Increased accessibility of residues for modification, altering physical properties. acs.orgnih.gov
Transglutaminase (MTGase)Holo (native)50°CLys (13, 16, 108, 114)Allows modification without complete unfolding. acs.orgnih.gov
Protein-GlutaminaseApo (molten globule)N/AGln (39, 43, 54, 65)Alters tertiary structure stability through deamidation. acs.org
Proteases (e.g., Alcalase, Pepsin)NativeVaried pH and temperaturePeptide bond cleavageReleases bioactive peptides with antihypertensive and other functions. mdpi.com

Chemical Derivatization Strategies for Probing Alpha-Lactalbumin Structure-Activity Relationships

Chemical derivatization involves the covalent attachment of specific chemical groups to amino acid side chains. This approach is instrumental in mapping functional sites, altering protein properties, and understanding structure-function relationships.

Glycosylation: This involves the attachment of carbohydrate moieties. In bovine α-lactalbumin, N-glycosylation can occur at two potential sites: Asparagine-45 (Asn45) and Asn74. oup.comnih.gov Glycosylation at Asn45 is more common, with an average site occupancy of about 35%, while Asn74 is glycosylated less frequently (around 4% occupancy). nih.gov The types of glycans attached can change during lactation, with a shift from N,N'-diacetyllactosamine (LacdiNAc) motifs in colostrum to N-acetyllactosamine (LacNAc) motifs in mature milk. nih.gov While the functional implications are still being explored, it is speculated that glycosylation at Asn74 could interfere with the formation of nearby disulfide bridges, potentially altering the protein's structure and function. oup.comnih.gov

Acetylation and Acylation: Acetylation is the addition of an acetyl group, typically to the ε-amino group of lysine residues. fao.org Acylation refers to the addition of a broader range of acyl groups. Acetylation of bovine α-LA has been shown to occur at multiple lysine, threonine, and serine residues, including K13, T33, S34, T38, S47, K62, S69, S70, K108, and K114. fao.org Both acetylation and acylation can significantly alter the protein's surface charge and conformation, which has been shown to reduce its allergenic reactivity by masking linear epitopes. fao.org Furthermore, acylation of lysine residues can generate derivatives with strong antiviral activity against HIV by interacting with the viral envelope protein gp120. nih.gov

Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, introduces a negative charge and can induce significant conformational changes. Phosphorylation of bovine α-LA at residues Y18, S22, Y103, and S112 has been demonstrated to alter its structure and reduce its binding capacity to IgE and IgG antibodies, thereby lowering its allergenicity. fao.org

Table 2: Chemical Derivatization of Alpha-Lactalbumin
ModificationTarget ResiduesKey Findings/Applications
GlycosylationAsn45, Asn74Alters protein structure; glycan profile changes during lactation. May impact disulfide bonding and overall function. oup.comnih.gov
AcetylationK13, T33, S34, T38, S47, K62, S69, S70, K108, K114Masks linear epitopes, reduces allergenic reactivity by altering protein conformation. fao.org
AcylationLysine residuesGenerates derivatives with antiviral activity (e.g., against HIV). nih.gov
PhosphorylationY18, S22, Y103, S112Changes protein structure, reducing IgE/IgG binding and allergenicity. fao.org

Genetic Engineering Approaches for Alpha-Lactalbumin Variant Generation and Study

Genetic engineering allows for precise modifications to the amino acid sequence of α-LA, enabling detailed studies of structure-function relationships and the production of recombinant versions of the protein for various applications.

Site-Directed Mutagenesis: This technique is used to create specific, targeted changes (substitutions, insertions, or deletions) in the DNA sequence encoding α-LA. eurofinsgenomics.comneb.com By changing specific amino acids, researchers can probe their importance for protein folding, stability, and activity. eurofinsgenomics.com For example, mutagenesis studies on bovine α-LA have been used to investigate the roles of two key regions: "aromatic cluster I" and the "hydrophobic box." nih.gov Mutations at Phenylalanine-31 and Histidine-32 in the aromatic cluster were found to have major effects on the protein's ability to promote glucose binding in the lactose (B1674315) synthase complex. In contrast, changes to Glutamine-117 and Tryptophan-118 specifically reduced the protein's affinity for galactosyltransferase. nih.gov This demonstrates that the binding of α-LA to galactosyltransferase and its promotion of glucose binding are associated with distinct but adjacent structural elements. nih.gov

Recombinant Expression Systems: Various systems are used to produce α-LA variants.

Bacterial Systems: Bacillus subtilis has been engineered for the extracellular production of α-LA. sciopen.com

Yeast Systems: Pichia pastoris is another common host for recombinant α-LA expression. Studies in this system have explored the impact of N-glycosylation on protein secretion. Deleting a glycosylation signal sequence (mutant N45D) led to the secretion of non-glycosylated protein and greatly enhanced the total secreted amount. researchgate.net Conversely, adding a new glycosylation site reduced secretion, suggesting that glycosylation can sometimes hinder the secretion process in this yeast. researchgate.net

Transgenic Animals: A significant area of research involves creating transgenic animals to produce recombinant human α-lactalbumin (rHLA) in their milk. This aims to "humanize" the milk of livestock for infant nutrition or to produce therapeutic proteins. Successful expression of rHLA has been achieved in the milk of goats, pigs, and cows. nih.govnih.govresearchgate.net For example, transgenic cloned sows produced milk with rHLA concentrations up to 2.67 mg/ml. Piglets fed this milk showed enhanced body weight gain and intestinal growth, which was linked to the ability of rHLA-derived peptides to inhibit dipeptidyl peptidase-IV (DPP-IV) activity. nih.gov

Influence of Environmental Stressors on Alpha-Lactalbumin Conformational Integrity and Biological Activity

The structure and function of α-LA are sensitive to environmental conditions such as temperature, pressure, pH, and the presence of metal ions. Studying these effects is crucial for understanding protein stability and denaturation mechanisms.

Temperature: Heat treatment is a common stressor. Thermal denaturation of α-LA involves the unfolding of the protein and subsequent irreversible aggregation. acs.org The thermal stability of α-LA is significantly influenced by the binding of calcium; the calcium-saturated (holo) form is more heat-resistant than the calcium-depleted (apo) form. nih.govresearchgate.net The denaturation of α-lactalbumin in milk has been described as a first-order reaction. cambridge.org The process is complex, with thermal denaturation selectively unfolding the β-sheet domain first, which can lead to the formation of a molten globule state. nih.gov Even after thermal precipitation, α-LA can be resolubilized and refolded to a near-native state by adjusting pH and adding calcium, although the exact native conformation may not be fully restored. nih.gov

Pressure: High hydrostatic pressure (HHP) can induce conformational changes in α-LA, often leading to the formation of various molten globule states with altered secondary and tertiary structures. nih.gov The effect of pressure is pH-dependent; at acidic pH values (3 and 5), increasing pressure causes a decrease in α-helix content and an increase in β-strand content. nih.gov Despite these structural changes, HHP does not typically cause aggregation detectable by SDS-PAGE. nih.gov Interestingly, HHP-treated α-LA samples often show increased thermostability. nih.gov The presence of other milk components, such as casein micelles and colloidal calcium phosphate, can facilitate the pressure-induced denaturation of α-LA. uq.edu.aucambridge.org

pH: Changes in pH significantly alter the conformation of α-LA, primarily due to its effect on the calcium-binding site. mdpi.com At acidic pH values (below 5), the protein loses its bound Ca²⁺ and transitions to a molten globule state. nih.govresearchgate.net This state is characterized by a preserved secondary structure but a fluctuating, less rigid tertiary structure. mdpi.com At pH 4.0-4.5, a partially folded dimer can form, while at pH 3.0, a monomeric molten globule state is more common. nih.gov These pH-induced conformational changes affect the protein's surface characteristics and functional properties. researchgate.net

Metal Ions: The stability and folding of α-LA are critically dependent on metal ions, especially Ca²⁺. The protein has a strong calcium-binding site located in a loop between its α-helical and β-sheet domains. researchgate.netmdpi.com Calcium binding stabilizes the native conformation and increases its resistance to heat and other denaturants. acs.orgresearchgate.netmdpi.com In the absence of Ca²⁺ (under metal-free conditions), the oxidative folding of the protein proceeds randomly, and the native structure does not regenerate efficiently. nih.gov Other divalent cations such as Mn²⁺ can also bind and promote faster folding to the native state, while ions like Na⁺, K⁺, Mg²⁺, and Zn²⁺ have little to no effect on the folding pathways. nih.gov The binding of ions like Mg²⁺, Na⁺, and K⁺ to the Ca²⁺ site can still increase the protein's stability against denaturation. researchgate.net

Table 3: Effects of Environmental Stressors on Alpha-Lactalbumin
StressorConditionsObserved Effects on Structure and Activity
Temperature (Heat)78-94°CDenaturation follows first-order kinetics. cambridge.org Apo-form is more heat-sensitive than holo-form. nih.gov Leads to unfolding and aggregation, but refolding is possible. acs.orgnih.gov
High Hydrostatic Pressure (HHP)200-600 MPaInduces molten globule states. nih.gov At acidic pH, α-helix content decreases and β-strand content increases. nih.gov Increases subsequent thermostability. nih.gov
pHAcidic (pH < 5.0)Causes Ca²⁺ loss and transition to a molten globule state with a fluctuating tertiary structure. mdpi.comnih.gov Can lead to dimerization (pH 4.0-4.5). nih.gov
Metal IonsPresence/Absence of Ca²⁺, Mn²⁺, etc.Ca²⁺ binding is crucial for stabilizing the native conformation and thermal resistance. acs.orgmdpi.com Ca²⁺ and Mn²⁺ guide correct oxidative folding pathways; other ions (Na⁺, K⁺, Mg²⁺) have minimal effect on folding. nih.gov

Emerging Research Areas and Future Directions in Alpha Lactalbumin Studies

Unraveling Novel Biological Functions of Alpha-Lactalbumin

Recent research is expanding our understanding of α-LA's biological roles beyond its traditional function in lactose (B1674315) synthesis. Studies are investigating its potential in areas such as antimicrobial and antiviral activities, immunomodulation, and enhancement of mineral absorption. nih.govresearchgate.netresearchgate.netnih.govlidsen.com Specific folding variants of α-LA have shown bactericidal activity and the ability to induce apoptosis in tumor cells, highlighting its potential as a therapeutic agent. nih.govresearchgate.netresearchgate.netpnas.org This apoptosis-inducing activity, notably observed in complexes of partially unfolded α-LA with oleic acid (forming HAMLET), suggests a novel functional state with potential anti-cancer applications. nih.govresearchgate.netpnas.org Furthermore, research is exploring α-LA's impact on gut health, cognitive performance, sleep quality, and stress resilience, potentially linked to its rich tryptophan content and the generation of bioactive peptides upon digestion. wikipedia.orgresearchgate.netnih.govactus.comresearchgate.netarlafoodsingredients.com Studies in preterm pigs have indicated that α-LA supplementation can improve certain growth, gut, and immunity parameters. nih.gov The protein's ability to bind various metal cations, including calcium and zinc, also suggests a role in mineral absorption and transport, an area of ongoing investigation. nih.govresearchgate.netnih.govresearchgate.netacs.org

Advanced Techniques for High-Throughput Screening of Alpha-Lactalbumin Interactions

The study of α-LA's diverse interactions, whether with small molecules, metal ions, or other proteins, is benefiting from the application of advanced high-throughput screening techniques. Techniques such as Surface Plasmon Resonance imaging (SPRi) are being developed and utilized for screening the binding of specific antibodies to α-LA, which is relevant for enhanced allergen detection in food matrices. researchgate.netacs.org Electrochemical capacitance spectroscopy is also being explored for the selective detection of α-LA in biological samples. researchgate.net These methods allow for rapid and sensitive analysis of binding events, crucial for identifying novel interaction partners and understanding the molecular basis of α-LA's various functions. The development of epitope-specific monoclonal antibodies generated from IgE linear epitopes of α-LA is also enhancing the accuracy and affinity of detection methods. acs.org

Integration of Multi-Omics Data for Comprehensive Alpha-Lactalbumin System Biology

A comprehensive understanding of α-LA's role within biological systems necessitates the integration of multi-omics data. Approaches that combine genomics, transcriptomics, proteomics, and metabolomics are being employed to gain a holistic view of complex biological processes where α-LA is involved. nih.govnih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.netoup.com For instance, multi-omics studies in dairy cows are investigating the regulatory mechanisms underlying milk production and quality, where α-LA plays a central role. nih.govnih.govoup.com Integrating data from different omics layers can help unravel the intricate regulatory networks influencing α-LA expression and its downstream effects on cellular and physiological functions. This systems biology approach allows for the identification of potential hub genes and genetic mechanisms associated with traits influenced by α-LA. nih.gov

Addressing Knowledge Gaps in Alpha-Lactalbumin Regulatory Networks

Despite advances, there remain knowledge gaps in fully understanding the regulatory networks governing α-LA expression and activity. Research is ongoing to define the transcriptional regulation of the LALBA gene, particularly how hormones like glucocorticoids modulate its expression, which is critical for milk production. nih.govtandfonline.comescholarship.orgtandfonline.com Studies are investigating the potential for glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) to interact with signal transducers and activators of transcription (STAT) proteins to regulate Lalba transcription. nih.gov Further research is needed to fully elucidate the complex interplay of genetic and environmental factors that influence α-LA synthesis and its various functional states. researchgate.netucl.ac.uk Understanding these regulatory mechanisms is crucial for developing strategies to modulate α-LA levels or activity for nutritional or therapeutic purposes.

Alpha-Lactalbumin as a Model Protein for General Protein Science Research

Alpha-lactalbumin has long served as a valuable model protein in general protein science research due to its relatively small size, well-defined structure, and interesting folding properties. nih.govresearchgate.netresearchgate.netpnas.orgresearchgate.netroyalsocietypublishing.orgnih.gov It is a classical example for studying the molten globule state, a partially folded intermediate that is crucial for understanding protein folding pathways. nih.govpnas.orgresearchgate.netresearchgate.netnih.gov Studies on α-LA contribute to fundamental knowledge about how polypeptide chains fold into their active three-dimensional structures and the factors influencing protein stability and dynamics. nih.govresearchgate.netroyalsocietypublishing.orgnih.govnih.gov Its ability to bind metal ions and undergo conformational changes upon metal depletion or interaction with fatty acids makes it a useful system for studying protein-ligand interactions and induced structural changes. nih.govresearchgate.netresearchgate.netpnas.orgacs.orgresearchgate.net Furthermore, investigations into α-LA's aggregation properties and the formation of amyloid fibrils contribute to the broader understanding of protein misfolding and its links to disease. researchgate.net Comparisons with homologous proteins like lysozyme (B549824) also provide insights into protein evolution and the divergence of function despite structural similarities. acs.orgtandfonline.comnih.gov

Q & A

Q. What frameworks ensure ethical rigor in this compound studies involving human subjects or animal models?

  • Methodological Answer : For clinical trials, align with CONSORT guidelines and obtain IRB approval. In animal studies, adhere to ARRIVE 2.0 guidelines for transparency. Collaborative projects should use version-controlled data repositories (e.g., Zenodo) and pre-register protocols on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.